molecular formula C21H26FN5O2S B2969053 N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide CAS No. 1105218-66-3

N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide

Cat. No.: B2969053
CAS No.: 1105218-66-3
M. Wt: 431.53
InChI Key: XKOHLSAMCQITAC-UHFFFAOYSA-N
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Description

"N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide" is a compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide" typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods

The industrial production of this compound might involve optimization of reaction conditions for large-scale synthesis, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation to introduce additional functionalities.

  • Reduction: : Reduction reactions can modify specific moieties, such as reducing carbonyl groups to alcohols.

  • Substitution: : Various substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substituting agents depending on the target substitution, like halides or nucleophiles.

Major Products Formed

Major products depend on the specific reaction pathway chosen, and can include oxidized derivatives, reduced forms, and various substituted compounds.

Scientific Research Applications

Chemistry

Used as a building block for the synthesis of more complex molecules.

Biology

Studies suggest potential interactions with biological targets, possibly as inhibitors or modulators of specific enzymes or receptors.

Medicine

Investigation into its potential as a therapeutic agent for conditions like cancer, infectious diseases, and neurological disorders.

Industry

Mechanism of Action

This compound likely exerts its effects through interactions with specific molecular targets. The precise pathways involve binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • "N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide"

  • "N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxopentyl)thio)pyridazin-3-yl)-4-fluorobenzamide"

Uniqueness

The compound's uniqueness arises from its specific structural features, including the ethylpiperazine and fluorobenzamide moieties, which may confer distinct biological activities and properties compared to similar compounds.

Properties

IUPAC Name

N-[6-[4-(4-ethylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2S/c1-2-26-11-13-27(14-12-26)20(28)4-3-15-30-19-10-9-18(24-25-19)23-21(29)16-5-7-17(22)8-6-16/h5-10H,2-4,11-15H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOHLSAMCQITAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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